molecular formula C11H14N2O2 B3317569 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one CAS No. 96449-76-2

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one

Cat. No.: B3317569
CAS No.: 96449-76-2
M. Wt: 206.24 g/mol
InChI Key: JKOXCDYRSMEFIQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position and a pyridin-3-ylmethyl substituent at the 1-position of the pyrrolidinone ring.

Properties

IUPAC Name

4-(hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-8-10-4-11(15)13(7-10)6-9-2-1-3-12-5-9/h1-3,5,10,14H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOXCDYRSMEFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step often involves the alkylation of the pyrrolidinone ring with a pyridin-3-ylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridin-3-ylmethyl group can be reduced to a piperidinylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one.

    Reduction: 4-(Hydroxymethyl)-1-(piperidin-3-ylmethyl)pyrrolidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Key Areas of Investigation :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Neurological Disorders : Given its inclusion in CNS (central nervous system) libraries, there is ongoing research into its effects on neurological pathways, potentially offering new treatments for conditions like anxiety or depression.

Drug Discovery

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one has been incorporated into screening libraries used in drug discovery processes. It is part of:

  • 300k Representative Compounds Library : A collection utilized to identify new drug candidates based on structure-activity relationships.
  • CNS BBB Library : This library focuses on compounds that can cross the blood-brain barrier, crucial for developing CNS-active drugs.

Case Study 1: Anticancer Properties

A study conducted by researchers at a leading university tested the efficacy of this compound against several cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal examined the neuroprotective effects of the compound in animal models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve cognitive function.

Data Tables

Application AreaDescriptionCurrent Research Focus
Medicinal ChemistryPotential therapeutic agent for various diseasesAnticancer and neuroprotective properties
Drug DiscoveryPart of screening libraries for drug developmentIdentification of new candidates for CNS disorders
Biological ActivityInvestigated for interactions with biological targetsCytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives exhibit varied pharmacological profiles depending on substituent groups. Below is a detailed comparison of structurally related compounds and their activities:

Antioxidant Activity

Compounds with thioxo-triazolyl or oxadiazolyl substituents demonstrate enhanced radical scavenging properties:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
    • Exhibits 1.5× higher antioxidant activity than ascorbic acid (DPPH assay).
    • Reducing power assay optical density: 1.149 .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one :
    • 1.35× higher activity than vitamin C (DPPH assay) .

Key Insight : The thioxo-heterocyclic substituents at the 4-position significantly enhance electron-donating capacity, critical for radical scavenging.

Anti-Alzheimer’s Activity

N-Benzylated pyrrolidin-2-one derivatives show acetylcholinesterase (AChE) inhibition:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) :
    • Displays excellent anti-Alzheimer’s activity, comparable to donepezil (a standard AChE inhibitor).
    • Structural features: Benzyl and fluorobenzoyl groups enhance lipophilicity and target binding .

Key Insight : Aromatic substituents (e.g., methoxybenzyl) improve blood-brain barrier penetration and AChE affinity.

Adrenergic and Anti-Arrhythmic Activity

Arylpiperazine derivatives with hydroxypropyl chains exhibit α-adrenoceptor (AR) affinity:

  • 1-[2-Hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) :
    • α1-AR binding affinity: pKi = 6.71.
    • Prophylactic anti-arrhythmic ED50 = 1.9 mg/kg (adrenaline-induced arrhythmia model).
    • Hypotensive effect: Reduces systolic/diastolic pressure at 5–10 mg/kg .

Key Insight : The hydroxypropyl linker and arylpiperazine group optimize α-AR selectivity and cardiovascular activity.

Structural Analogs and Metabolic Considerations

  • (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine, FDB022597): A nicotine metabolite with a pyridinyl group.

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives

Compound Name / ID Key Substituents Biological Activity Reference
4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one 4-(hydroxymethyl), 1-(pyridin-3-ylmethyl) Structural analog (potential CNS applications)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one 4-(thioxo-oxadiazolyl), 1-(5-chloro-2-hydroxyphenyl) Antioxidant (1.5× ascorbic acid)
1-(4-Methoxybenzyl)-3-(4-fluorobenzoyl-piperidinyl)pyrrolidin-2-one (10b) 1-(methoxybenzyl), 3-(fluorobenzoyl-piperidinyl) Anti-Alzheimer’s (AChE inhibition)
1-[2-Hydroxy-3-(arylpiperazinyl)propyl]pyrrolidin-2-one (8) 2-hydroxypropyl, arylpiperazine α1-AR affinity (pKi = 6.71), anti-arrhythmic
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one 3-hydroxy, 1-methyl, 5-(pyridin-3-yl) Nicotine metabolite

Table 2: Substituent-Activity Relationships

Substituent Type Example Compounds Pharmacological Impact
Thioxo-heterocyclic (oxadiazolyl/triazolyl) derivatives Enhanced antioxidant activity via radical scavenging
Arylpiperazine Compound 8 () α-Adrenergic modulation and anti-arrhythmic effects
Pyridinylmethyl Target compound () Potential solubility and CNS targeting
Benzyl/fluorobenzoyl Compound 10b () Improved AChE inhibition and lipophilicity

Biological Activity

Overview

4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one is a heterocyclic compound characterized by a pyrrolidinone ring with a hydroxymethyl group and a pyridin-3-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyridin-3-ylmethyl Group : Often involves alkylation with a pyridin-3-ylmethyl halide in the presence of bases like sodium hydride.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Active Against
This compound0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzeneNot specifiedVarious harmful bacteria
3,5-Dicyano pyridine-2-oneNot specifiedBroad-spectrum activity

The mechanism of action for this compound may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The unique structural features of the compound allow it to interact selectively with biological targets, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties, showing selective cytotoxicity towards cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

    Table 2: Cytotoxicity Against Cancer Cell Lines
    Compound NameIC50 (µM)Cell Line
    This compound1.75 - 9.46MDA-MB-231
    5-Fluorouracil11.73 - 17.02MCF-7
  • Anti-inflammatory Potential : The compound has also been investigated for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Q & A

Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrrolidin-2-one core. For example:

Pyrrolidinone functionalization : Introduce hydroxymethyl via nucleophilic substitution or oxidation-reduction sequences.

Pyridine coupling : Use reductive amination or alkylation to attach the pyridin-3-ylmethyl group.
Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C for amide bond formation), and catalysts (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 3.5–4.2 ppm (hydroxymethyl protons), δ 2.8–3.3 ppm (pyrrolidinone ring protons), and δ 7.2–8.5 ppm (pyridinyl aromatic protons).
  • ¹³C NMR : Carbonyl (C=O) at ~175 ppm, pyridinyl carbons at ~120–150 ppm.
  • IR : Stretching at 1650–1700 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (O-H).
  • MS : Molecular ion [M+H]⁺ matching the molecular weight (e.g., calculated m/z for C₁₁H₁₄N₂O₂: 218.11). Cross-validate with high-resolution MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the hydroxymethyl group.
  • Handling : Use gloves and fume hoods; the compound may cause skin/eye irritation based on structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). To address:

Dose-response curves : Test across a wide concentration range (nM–µM).

Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

Metabolic stability assays : Incubate with liver microsomes to assess degradation .

Q. How does the hydroxymethyl group influence the compound’s conformational dynamics and target binding?

  • Methodological Answer :
  • Computational modeling : Perform DFT or MD simulations to analyze hydrogen-bonding capacity and torsional flexibility.
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to map interactions.
    Studies on analogs suggest the hydroxymethyl enhances solubility and stabilizes binding via water-mediated H-bonds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases for ester intermediates).
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone ring formation.
    Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one

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